molecular formula C19H21F3N4 B15119883 2-{1-[(6-Methylpyridin-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine

2-{1-[(6-Methylpyridin-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine

Cat. No.: B15119883
M. Wt: 362.4 g/mol
InChI Key: QSHDJNBAFIZHMY-UHFFFAOYSA-N
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Description

2-{1-[(6-Methylpyridin-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine is a complex organic compound that features a unique structure combining pyridine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(6-Methylpyridin-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of 6-methylpyridin-2-ylmethylamine, which is then reacted with octahydropyrrolo[2,3-c]pyrrole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(6-Methylpyridin-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-{1-[(6-Methylpyridin-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{1-[(6-Methylpyridin-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.

    4-(Dimethylamino)pyridine: Commonly used as a catalyst in organic synthesis.

    2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymer chemistry.

Uniqueness

What sets 2-{1-[(6-Methylpyridin-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine apart is its unique combination of pyridine and pyrrolidine rings, along with the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various advanced applications in science and industry.

Properties

Molecular Formula

C19H21F3N4

Molecular Weight

362.4 g/mol

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl]-5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole

InChI

InChI=1S/C19H21F3N4/c1-13-3-2-4-16(24-13)11-25-8-6-14-10-26(12-17(14)25)18-9-15(5-7-23-18)19(20,21)22/h2-5,7,9,14,17H,6,8,10-12H2,1H3

InChI Key

QSHDJNBAFIZHMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2CCC3C2CN(C3)C4=NC=CC(=C4)C(F)(F)F

Origin of Product

United States

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